Introduction: Understanding the Role of Deuterated Analogues in Scientific Innovation
Introduction: Understanding the Role of Deuterated Analogues in Scientific Innovation
An In-Depth Technical Guide to Pivalic-d6 Acid for Advanced Research Applications
Pivalic-d6 Acid is the deuterated form of pivalic acid (also known as 2,2-dimethylpropanoic acid or trimethylacetic acid), where six hydrogen atoms on the two methyl groups have been replaced by deuterium atoms.[1][2] This isotopic substitution, while seemingly minor, imparts significant properties that make Pivalic-d6 Acid an invaluable tool in modern research, particularly in drug development and metabolic studies. Its primary utility lies in its application as a high-fidelity internal standard for mass spectrometry-based quantification and as a tracer in metabolic research.[3][4]
The core principle behind its efficacy is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to slower rates of metabolic cleavage for the deuterated compound, a property that can be strategically exploited to enhance the metabolic stability of a drug candidate.[4] Furthermore, its increased mass relative to the unlabeled analogue allows for clear differentiation in mass spectrometry, which is the cornerstone of its use in quantitative analysis.[5]
This guide provides a comprehensive overview of Pivalic-d6 Acid, from its fundamental properties and synthesis to its practical applications, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.
Physicochemical Properties of Pivalic-d6 Acid
The physical and chemical characteristics of Pivalic-d6 Acid are nearly identical to its non-deuterated counterpart, with the notable exception of its molecular weight. This similarity is crucial for its role as an internal standard, ensuring it behaves almost identically during sample preparation and chromatographic separation.
| Property | Value | Source(s) |
| Chemical Name | 2,2-Di(<2H3>methyl)propanoic acid | [1] |
| Synonyms | Pivalic Acid D6, 2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid | [1][2] |
| CAS Number | 95926-89-9 | [1][2] |
| Molecular Formula | C₅H₄D₆O₂ | [2] |
| Molecular Weight | 108.17 g/mol | [1][2] |
| Appearance | Colorless liquid or colorless-to-white crystalline solid | [6] |
| Solubility | Soluble in polar organic solvents; slightly soluble in water (25 g/L at 20°C for pivalic acid) | [1] |
| Melting Point | 32.0 to 36.0 °C (for pivalic acid) | |
| Boiling Point | 164 °C (for pivalic acid) |
Synthesis and Manufacturing
The industrial production of the parent compound, pivalic acid, is typically achieved through the Koch reaction. This process involves the hydrocarboxylation of isobutene using carbon monoxide in the presence of an acid catalyst like hydrogen fluoride.[7]
(CH₃)₂C=CH₂ + CO + H₂O → (CH₃)₃CCO₂H
The synthesis of Pivalic-d6 Acid requires a specialized approach that introduces deuterium atoms. While specific proprietary methods may vary, a common strategy involves using a deuterated starting material. For instance, a deuterated Grignard reagent can be reacted with carbon dioxide, or a deuterated precursor can be carried through a synthetic route analogous to the non-deuterated synthesis. The key is the strategic introduction of deuterium at the methyl positions of the tert-butyl group.
Caption: General synthetic pathway for Pivalic-d6 Acid.
Core Applications in Research and Development
The Gold Standard: Internal Standard in Mass Spectrometry
The most prominent application of Pivalic-d6 Acid is as an internal standard (IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS).[8][9] In this technique, a known quantity of the deuterated standard is added to a sample at the earliest stage of analysis.[10] The IS experiences the same sample preparation, extraction, and analytical conditions as the endogenous (unlabeled) analyte.
Causality Behind its Efficacy:
-
Chemical and Physical Equivalence : Pivalic-d6 Acid is chemically identical to pivalic acid, meaning it has the same polarity, solubility, and reactivity. This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard.[9]
-
Chromatographic Co-elution : In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the deuterated and non-deuterated forms have virtually identical retention times, simplifying data analysis.
-
Mass Differentiation : The mass difference of 6 Daltons allows the mass spectrometer to easily distinguish between the analyte and the internal standard, preventing signal overlap.[5]
By measuring the ratio of the analyte signal to the internal standard signal, one can accurately calculate the concentration of the analyte, correcting for variability in sample recovery and instrument response.
-
Preparation of Standards : Prepare a stock solution of Pivalic-d6 Acid (e.g., 1 mg/mL in methanol). Create a working internal standard solution by diluting the stock to a final concentration (e.g., 100 ng/mL).
-
Sample Spiking : To 100 µL of plasma sample, add 10 µL of the internal standard working solution. Also spike calibration curve standards and quality control samples.
-
Protein Precipitation : Add 400 µL of cold acetonitrile to the spiked plasma to precipitate proteins. Vortex for 1 minute.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean vial for analysis.
-
LC-MS/MS Analysis : Inject the sample onto an appropriate LC column (e.g., C18). Use a mobile phase gradient to separate the analyte. Detect the parent and product ions for both pivalic acid and Pivalic-d6 Acid using Multiple Reaction Monitoring (MRM).
-
Quantification : Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte from the calibration curve constructed using the same peak area ratios.
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.
Elucidating Biological Pathways: Metabolic and Pharmacokinetic Studies
Deuterated compounds are powerful tools for tracing the metabolic fate of molecules in biological systems.[3] When a drug or metabolite is "labeled" with deuterium, it can be tracked through various metabolic pathways without altering its fundamental chemical behavior.
Key Applications:
-
Metabolic Pathway Analysis : Researchers can administer Pivalic-d6 Acid and use mass spectrometry to identify downstream metabolites that retain the deuterium label, thereby mapping its biotransformation.[11]
-
Enhancing Metabolic Stability : In drug development, metabolic instability can lead to poor pharmacokinetic profiles and the formation of toxic metabolites. Strategically replacing hydrogen with deuterium at sites of metabolic attack can slow down metabolism due to the kinetic isotope effect.[4] This can increase the drug's half-life and exposure, potentially improving its therapeutic efficacy and safety profile.[4]
-
Biosynthesis Research : Studies have used deuterated pivalic acid to demonstrate its incorporation as a starter unit in the biosynthesis of certain fatty acids in bacteria like Rhodococcus and Streptomyces.[3]
Safety and Handling
Pivalic-d6 Acid shares a similar safety profile with its non-deuterated form. Pivalic acid is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[12] It is essential to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
Pivalic-d6 Acid is more than just an isotopically labeled version of a simple carboxylic acid; it is a precision tool that enables significant advancements in analytical chemistry and pharmaceutical sciences. Its role as an internal standard ensures the accuracy and reliability of quantitative data, a cornerstone of regulated drug development and clinical diagnostics. Concurrently, its application in metabolic research provides deep insights into biochemical pathways and offers a strategic approach to optimizing drug properties. For researchers and scientists in these fields, a thorough understanding of Pivalic-d6 Acid's properties and applications is essential for achieving robust and innovative scientific outcomes.
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